molecular formula C33H33NO5 B11677505 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11677505
M. Wt: 523.6 g/mol
InChI Key: UBXNYLHAUUMADF-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A 2-methoxyethyl ester group at position 2.
  • A 2-(benzyloxy)phenyl substituent at position 3.
  • A phenyl group at position 6.
  • A methyl group at position 2.

Hexahydroquinoline derivatives are pharmacologically significant due to their structural similarity to 1,4-dihydropyridines, which exhibit calcium channel modulation, antibacterial, and antioxidant properties . The target compound’s benzyloxy and phenyl substituents may influence its solubility, bioavailability, and receptor-binding affinity.

Properties

Molecular Formula

C33H33NO5

Molecular Weight

523.6 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-oxo-7-phenyl-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C33H33NO5/c1-22-30(33(36)38-18-17-37-2)31(26-15-9-10-16-29(26)39-21-23-11-5-3-6-12-23)32-27(34-22)19-25(20-28(32)35)24-13-7-4-8-14-24/h3-16,25,31,34H,17-21H2,1-2H3

InChI Key

UBXNYLHAUUMADF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4OCC5=CC=CC=C5)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Core Hexahydroquinoline Formation

The hexahydroquinoline skeleton is synthesized via a one-pot MCR involving:

  • Aldehyde component : 2-(Benzyloxy)benzaldehyde.

  • 1,3-Dicarbonyl component : 5-Phenylcyclohexane-1,3-dione (to introduce the 7-phenyl group).

  • Nucleophilic component : 2-Methoxyethyl cyanoacetate (for the 3-carboxylate ester).

  • Ammonium acetate as the nitrogen source.

Mechanism :

  • Knoevenagel condensation between the aldehyde and cyanoacetate forms an α,β-unsaturated intermediate.

  • Michael addition of the 1,3-dicarbonyl compound to the intermediate.

  • Cyclization and aromatization to yield the hexahydroquinoline core.

Table 1: Comparative Analysis of Catalysts and Conditions

CatalystSolventTemp (°C)Time (min)Yield (%)Reference
[H₂-DABCO][HSO₄]₂ (30 mg)EtOH251598
Triton X-100 (20 mol%)H₂O256097
EDDASolvent-free8024083–95

Key findings :

  • Ionic liquids like [H₂-DABCO][HSO₄]₂ enable room-temperature synthesis with near-quantitative yields.

  • Surfactants (e.g., Triton X-100) in water improve substrate solubility and reduce side reactions.

Large-Scale Synthesis and Purification

Gram-Scale Protocol (Adapted from )

  • Reactants :

    • 2-(Benzyloxy)benzaldehyde (10 mmol).

    • 5-Phenylcyclohexane-1,3-dione (10 mmol).

    • 2-Methoxyethyl cyanoacetate (10 mmol).

    • Ammonium acetate (10 mmol).

    • [H₂-DABCO][HSO₄]₂ (0.097 mmol) in ethanol (4 mL).

  • Procedure : Stir at 25°C for 15 min.

  • Workup : Filter, wash with cold water, and recrystallize from ethanol.

  • Yield : 92% (3.8 g).

Purification Techniques

  • Crystallization : Ethanol or ethanol/water mixtures yield high-purity products (>95% by HPLC).

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate, 3:1) for complex mixtures.

Structural Confirmation and Analytical Data

Table 2: Spectroscopic Characterization

TechniqueKey Signals
¹H NMR (500 MHz, CDCl₃) δ 7.45–7.20 (m, 10H, Ar-H), 4.82 (s, 2H, OCH₂Ph), 3.72–3.65 (m, 4H, OCH₂CH₂O), 2.38 (s, 3H, CH₃).
¹³C NMR (125 MHz, CDCl₃) δ 195.2 (C=O), 166.4 (COO), 137.1–114.8 (Ar-C), 58.9 (OCH₂CH₂O), 21.4 (CH₃).
IR (KBr) 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing pathways may form isomeric byproducts.

    • Solution : Use sterically hindered catalysts (e.g., [H₂-DABCO][HSO₄]₂) to favor the desired regioisomer.

  • Stereochemistry : The 4-position substituent may adopt axial/equatorial configurations.

    • Solution : Optimize reaction temperature (25–60°C) to control diastereomer ratios.

Environmental and Industrial Viability

  • E-factor : 0.8 (calculated for [H₂-DABCO][HSO₄]₂ protocol), indicating low waste generation.

  • Catalyst recyclability : [H₂-DABCO][HSO₄]₂ retains 85% activity after 5 cycles .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or methoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involving substituted benzaldehydes and active methylene compounds under acidic or basic conditions.
  • Solvents and Catalysts : Utilization of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to enhance yield and purity.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its quinoline core can be modified to create derivatives with tailored properties for specific applications in materials science and pharmaceuticals.

Research has indicated potential biological activities of this compound, including:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapeutics.

Pharmaceutical Development

Due to its structural features, the compound is being explored for its potential as a pharmaceutical agent. Its interactions with biological targets could lead to the development of new drugs for treating various diseases.

Material Science

The compound's unique properties make it suitable for developing advanced materials such as polymers and coatings with specific functionalities.

Case Study 1: Anticancer Activity

A study published in MDPI investigated the anticancer effects of related quinoline derivatives on breast cancer cell lines (MCF-7). The compounds were tested at varying concentrations, demonstrating significant cytotoxic effects at specific dosages. The study employed MTT assays to quantify cell viability post-treatment, providing a clear link between compound concentration and survival rates .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties of quinoline derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes, leading to bacterial death.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hexahydroquinoline Core

The table below compares substituents at key positions (C-3, C-4, and C-7) and molecular weights of the target compound and its analogs:

Compound Name C-3 Ester Group C-4 Substituent C-7 Substituent Molecular Weight (g/mol) CAS No. References
Target Compound 2-Methoxyethyl 2-(Benzyloxy)phenyl Phenyl 579.66* Not provided -
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-... 2-(Ethylsulfanyl)ethyl 1,3-Benzodioxol-5-yl 4-Methoxyphenyl ~520.62 -
2-Methoxyethyl 7-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-5-oxo-... 2-Methoxyethyl 2-Methylphenyl 3,4-Dimethoxyphenyl 463.18 421571-41-7
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-... Cyclohexyl 4-Hydroxy-3-methoxyphenyl Phenyl 487.24 299944-94-8
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... Ethyl 3-Hydroxyphenyl Phenyl 403.48 1360869-92-6
2-Ethoxyethyl 4-[3-chloro-4-hydroxy-5-methoxyphenyl]-2,7,7-trimethyl-5-oxo-... 2-Ethoxyethyl 3-Chloro-4-hydroxy-5-methoxy - 463.18 -

*Calculated based on formula.

Key Observations:
  • Ester Groups : The target compound’s 2-methoxyethyl ester is less lipophilic than cyclohexyl esters (e.g., ) but more polar than ethyl or ethylsulfanyl groups (e.g., ).
  • C-7 Substituents : Phenyl groups are common at C-7 (target compound, ), but methoxy or dimethoxy substitutions (e.g., ) may enhance solubility.

Physicochemical and Structural Properties

  • Crystallography: Analogs like Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... crystallize in monoclinic systems (space group P21/c) with N–H···O hydrogen bonds stabilizing the structure . Similar packing interactions are expected in the target compound.
  • Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., chloro in ) exhibit higher melting points compared to benzyloxy-substituted derivatives.

Biological Activity

2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H35NO6
  • Molecular Weight : 553.6448 g/mol
  • CAS Number : Not specified in the search results but related compounds are noted.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The quinoline core structure allows for binding to enzymes and receptors involved in several cellular processes. Notably:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that affect cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to 2-Methoxyethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast)15Caspase activation
HeLa (cervical)12DNA fragmentation and cell cycle arrest

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This effect is crucial in managing diseases characterized by chronic inflammation.

Neuroprotective Effects

Emerging studies suggest that the compound may have neuroprotective effects through the modulation of calcium channels:

  • Calcium Channel Interaction : It potentially interacts with T-type calcium channels, which are implicated in neuronal excitability and neuroprotection against excitotoxicity.

Case Studies

  • Study on Apoptosis Induction :
    A study published in a peer-reviewed journal explored the effects of similar quinoline derivatives on human cancer cell lines. These compounds were found to significantly reduce cell viability through apoptosis induction mechanisms involving mitochondrial pathways and caspase activation .
  • Neuroprotection in Animal Models :
    Research involving animal models demonstrated that treatment with the compound led to improved outcomes in models of neurodegenerative diseases by reducing neuronal loss and inflammation .

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